molecular formula C9H7F3O3 B2582390 Methyl 3-hydroxy-5-(trifluoromethyl)benzoate CAS No. 796119-63-6

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate

Cat. No. B2582390
CAS RN: 796119-63-6
M. Wt: 220.147
InChI Key: GUXYNJAVRSXZCA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (MTHFMB) is an organic compound that is widely used in scientific research, particularly in biochemistry, pharmacology, and drug discovery. It is a versatile molecule that has a range of applications due to its unique structure and chemical properties. MTHFMB has been used in a variety of research studies, including those involving drug discovery, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate and its derivatives have been a significant focus in the field of organic synthesis, particularly due to their pharmacological and biological properties. Researchers have developed protocols to synthesize various trifluoromethoxylated aromatic compounds, which are challenging due to the poor substrate scope and the need for toxic reagents in traditional methods. One such protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), showcasing its potential as a synthetic building block for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Interaction with Other Chemicals

The interaction of derivatives of this compound with other chemicals like sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied. This research led to the discovery of various chemical transformations and the synthesis of new compounds, like methyl 3,4-bis(pentafluoroethoxy)benzoate and methyl and ethyl 2-hydroxy-4-pentafluoroethoxybenzoates, indicating the molecule's reactivity and potential for further chemical exploration (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Crystallography and Structure Analysis

This compound derivatives have been studied for their crystal structures to understand their molecular orientation and interactions. For instance, the study of methyl 5-chloro-2-{[(trifluoromethyl)­sulfonyl]amino}benzoate revealed specific orientations of side chains and the formation of intramolecular hydrogen bonds, highlighting the detailed molecular interactions within these compounds (Kimura & Hourai, 2005).

Biological Activity

Some studies have delved into the biological activity of this compound derivatives. For example, certain benzoic acid derivatives from Piper species, which include similar structural features, have shown significant antiparasitic activity against various parasites, demonstrating the potential biomedical applications of these compounds (Flores et al., 2008).

properties

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYNJAVRSXZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-5-(trifluoromethyl)benzoic acid (3.56 g, 17.3 mmol) in methanol (110 mL) was added 4.0M hydrogen chloride in dioxane (110 mL, 460 mmol). The resulting mixture was stirred at room temperature overnight. The solvent was concentrated. The residue was purified by flash chromatography on a silica gel column to give the desired product as white solid.
Quantity
3.56 g
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0 (± 1) mol
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110 mL
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110 mL
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